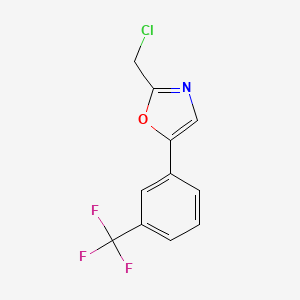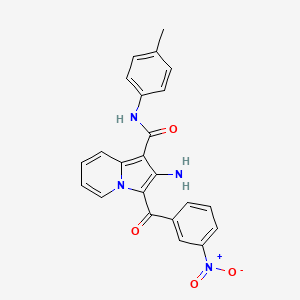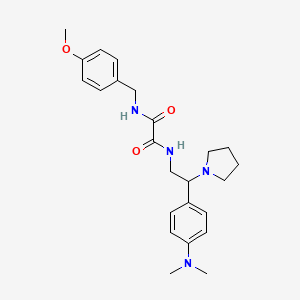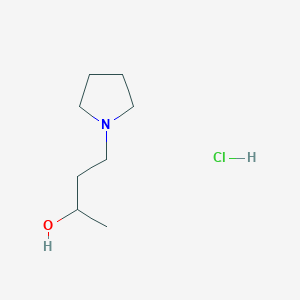
2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)oxazole” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)oxazole” would be characterized by the presence of the oxazole ring, the trifluoromethyl group, and the chloromethyl group .Chemical Reactions Analysis
Trifluoromethyl groups are known to undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates . Oxazoles can participate in a variety of reactions, including nucleophilic substitution and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)oxazole” would be influenced by the presence of the oxazole ring, the trifluoromethyl group, and the chloromethyl group .Applications De Recherche Scientifique
Oxazole Derivatives as Synthetic Intermediates
Oxazoles, including compounds similar to 2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)oxazole, are key scaffolds in organic chemistry, offering versatile applications in the synthesis of complex molecules. For example, new routes to 2,4,5-trisubstituted oxazoles demonstrate the utility of chloromethylated oxazoles for synthesizing extended heterocyclic structures, showcasing their potential as reactive scaffolds for further chemical elaboration (Patil, Luzzio, & Demuth, 2015). This highlights the role of chloromethylated oxazoles in the synthesis of novel compounds, which could have implications in developing new materials or bioactive molecules.
Photoluminescent Materials
Research into π-conjugated polymers containing oxazole units in the main chain reveals their optical and electrochemical properties, suggesting applications in photoluminescent materials and electronic devices (Yamamoto, Namekawa, Yamaguchi, & Koizumi, 2007). These materials exhibit UV–vis absorption peaks and photoluminescence, indicating their potential in light-emitting devices and sensors.
Synthetic Methodologies
The synthesis of extended oxazoles, including halomethyl derivatives, presents methods for the functionalization and diversification of oxazole scaffolds (Patil & Luzzio, 2016). These methodologies enable the preparation of various oxazole derivatives, expanding the toolbox for synthetic chemists in drug discovery and materials science.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c12-5-10-16-6-9(17-10)7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWOKIXTYGLBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)
![N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2880105.png)


![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)


![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)

![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)

![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)